2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-

Vue d'ensemble

Description

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is a chemical compound with the molecular formula C17H14ClNO2S. It is known for its use as a fluorescent labeling reagent in biochemical research. The compound is particularly useful for labeling lysyl residues in proteins, which allows for the study of protein structure and function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- typically involves the reaction of 2-naphthalenesulfonyl chloride with N-methylaniline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or alcohols, to form substituted products.

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic Substitution: Substituted anilino-naphthalenesulfonyl derivatives.

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Applications De Recherche Scientifique

Fluorescent Labeling Reagent

One of the primary applications of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is as a fluorescent labeling reagent. It is particularly useful for:

- Labeling Lysyl Residues : The compound effectively labels lysine residues in proteins, facilitating the study of protein structure and function. This is crucial for understanding protein interactions and modifications in various biological processes .

- Fluorescence Microscopy : The compound's fluorescent properties allow it to be used in fluorescence microscopy, enabling researchers to visualize cellular components with high specificity and sensitivity .

Protein Analysis

The compound plays a significant role in protein analysis through:

- Detection and Quantification : It can be employed to detect and quantify proteins in complex mixtures. The fluorescent signal generated upon reaction with proteins allows for sensitive detection methods such as fluorescence spectroscopy .

- Studying Protein Dynamics : By attaching to specific amino acid residues, researchers can track the dynamics of protein folding and interactions in real-time .

Drug Discovery

In drug discovery, 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is utilized for:

- High-Throughput Screening : The compound can be incorporated into assays designed to evaluate the efficacy of potential drug candidates by monitoring changes in fluorescence that correlate with biological activity .

- Target Identification : It aids in identifying target proteins by labeling them, which can then be isolated and characterized further to understand their roles in disease mechanisms .

Case Study 1: Protein Interaction Studies

A study demonstrated the use of 6-(p-Toluidino)-2-naphthalenesulfonyl chloride to label lysine residues in a specific protein involved in cancer progression. The labeled proteins were analyzed using fluorescence microscopy, revealing insights into their localization within cells and interactions with other biomolecules.

Case Study 2: Assay Development for Drug Candidates

In another instance, researchers utilized this compound in a high-throughput screening assay aimed at discovering inhibitors of a particular enzyme linked to metabolic disorders. The fluorescent signals provided quantitative data on the inhibition levels of various compounds tested against the enzyme.

Mécanisme D'action

The mechanism of action of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- involves the formation of a covalent bond with lysyl residues in proteins. The compound’s sulfonyl chloride group reacts with the amino group of lysine, forming a stable sulfonamide linkage. This covalent modification allows for the fluorescent labeling of proteins, enabling their detection and analysis in various biochemical assays.

Comparaison Avec Des Composés Similaires

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is unique in its ability to selectively label lysyl residues in proteins with high specificity and fluorescence intensity. Similar compounds include:

Dansyl Chloride: Another fluorescent labeling reagent, but with different spectral properties.

Fluorescein Isothiocyanate: A widely used fluorescent dye, but it labels different functional groups in proteins.

Rhodamine B: A fluorescent dye with different excitation and emission wavelengths.

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- stands out due to its specific reactivity with lysyl residues and its high fluorescence quantum yield, making it a valuable tool in biochemical research.

Activité Biologique

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is a sulfonamide derivative with potential biological applications. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

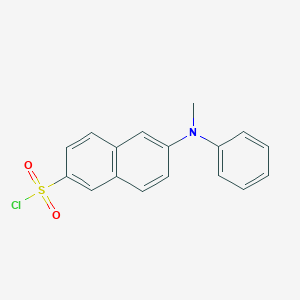

Chemical Structure

The chemical structure of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- can be represented as follows:

This structure features a naphthalene ring substituted with a sulfonyl chloride and an amino group, which is critical for its biological interactions.

The biological activity of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is primarily attributed to its ability to inhibit specific enzymes and interact with biological targets. The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. This mechanism underlies the antibacterial properties observed in many sulfonamide derivatives.

Antimicrobial Activity

Research indicates that compounds similar to 2-Naphthalenesulfonylchloride exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the growth of various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus . The inhibition of bacterial folate synthesis is a key factor in this activity.

Anti-Cancer Properties

Sulfonamide derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that certain structural analogs can induce apoptosis in cancer cell lines by interfering with cellular signaling pathways . The ability to modulate these pathways suggests potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by Fisher et al. (2014) evaluated the antimicrobial efficacy of novel sulfonamide hybrids against chloroquine-resistant Plasmodium falciparum strains. The results indicated that compounds with similar structural motifs to 2-Naphthalenesulfonylchloride exhibited promising antimalarial activity, suggesting a potential role in treating malaria .

Case Study 2: Anticancer Activity

In another investigation, a series of sulfonamide derivatives were synthesized and screened for anticancer activity against a panel of human tumor cell lines. Notably, one derivative demonstrated significant cytotoxicity against breast cancer cells, highlighting the therapeutic potential of this class of compounds .

Research Findings Summary

| Study | Focus | Key Findings |

|---|---|---|

| Fisher et al. (2014) | Antimicrobial | Identified promising antimalarial activity against resistant strains |

| Cancer Study | Anticancer | Significant cytotoxicity against breast cancer cell lines |

Propriétés

IUPAC Name |

6-(N-methylanilino)naphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S/c1-19(15-5-3-2-4-6-15)16-9-7-14-12-17(22(18,20)21)10-8-13(14)11-16/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRDPXRLSSGTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171520 | |

| Record name | 2,6-Mansyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18392-55-7 | |

| Record name | 2,6-Mansyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018392557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Mansyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.